molecular formula C14H10ClNO2 B15175109 2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- CAS No. 104940-96-7

2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-

Cat. No.: B15175109
CAS No.: 104940-96-7
M. Wt: 259.69 g/mol
InChI Key: CSEDGWVKRDWZEH-UHFFFAOYSA-N
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Description

2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- is a heterocyclic compound that belongs to the class of quinolinones This compound is characterized by the presence of a pyridinone ring fused with a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- typically involves the reaction of 4-chlorobenzoyl chloride with a suitable pyridinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- .

Chemical Reactions Analysis

Types of Reactions

2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolinone derivatives, alcohols, and substituted pyridinones .

Scientific Research Applications

2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmaceutical agent and its utility in materials science .

Properties

CAS No.

104940-96-7

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-one

InChI

InChI=1S/C14H10ClNO2/c1-10(16-9-3-2-4-13(16)17)14(18)11-5-7-12(15)8-6-11/h2-9H,1H2

InChI Key

CSEDGWVKRDWZEH-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=CC=CC2=O

Origin of Product

United States

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